(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester, with the CAS number 139059-00-0, is a synthetic compound belonging to the class of oxazole derivatives. This compound is characterized by its unique molecular structure which includes a dihydro-oxazole ring, a methylsulfonyl group, and phenyl substituents. It is primarily utilized in scientific research, particularly in pharmacology and medicinal chemistry.
The synthesis of (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and verify the structure of intermediates and final products .
The molecular structure of (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester features:
This complex structure contributes to its biological activity and potential applications in medicinal chemistry.
The compound's molecular weight is 373.42 g/mol, and it has a melting point that varies depending on purity and specific conditions during synthesis .
(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester can participate in various chemical reactions typical for esters and heterocycles:
These reactions are influenced by factors such as solvent polarity, temperature, and catalyst presence. Analytical methods like high-performance liquid chromatography (HPLC) are often used to analyze reaction products .
The mechanism of action for (4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors within cells.
Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory or analgesic properties, potentially through inhibition of specific pathways involved in pain signaling or inflammation .
The compound exhibits characteristics typical of organic compounds:
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases such as ChemicalBook and PubChem .
(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester is primarily used in:
The defining structural feature of (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester (CAS# 139059-00-0) is its cis-configured oxazoline ring with two adjacent chiral centers maintaining strict (4R,5R) absolute configuration. This stereochemical integrity is essential for its function as a synthetic intermediate toward biologically active molecules. The molecular architecture consists of three key components: (1) a 4,5-dihydrooxazole (oxazoline) ring, (2) a para-methylsulfonyl substituted phenyl group at the C5 position, and (3) a phenyl group at C2 with an ethyl ester moiety at C4, creating a polar-apolar molecular duality. The methylsulfonyl group (-SO₂CH₃) contributes significant polarity and hydrogen-bonding capacity, while the phenyl rings and ethyl ester foster hydrophobic interactions [1] [5].
Table 1: Fundamental Molecular Characteristics
Property | Value/Descriptor | Method/Source |
---|---|---|
CAS Registry Number | 139059-00-0 | Chemical databases |
Molecular Formula | C₁₉H₁₉NO₅S | Elemental analysis, MS |
Molecular Weight | 373.42 g/mol | Calculated from formula |
Stereochemistry | (4R,5R) absolute config. | X-ray crystallography |
Crystal System (reported) | Orthorhombic (analogues) | Single-crystal X-ray |
Space Group (reported) | P2₁2₁2₁ (analogues) | Single-crystal X-ray |
The unambiguous assignment of the (4R,5R) configuration was achieved through single-crystal X-ray diffraction analysis of closely related intermediates within the florfenicol synthesis pathway. Crystals suitable for X-ray analysis were typically grown by slow evaporation from ethanol or chloroform solutions. The analysis revealed bond lengths and angles consistent with oxazoline ring geometry: C4–N = 1.472 Å, N–C5 = 1.279 Å, C4–O = 1.362 Å, and C5–O = 1.452 Å. The dihedral angle between the oxazoline ring and the methylsulfonyl-substituted phenyl ring measured approximately 85°, indicating near-perpendicularity that minimizes steric strain. Critically, the absolute configuration was confirmed by refinement of the Flack parameter (x < 0.01) using CuKα radiation, establishing the R-configuration at both stereocenters. This perpendicular arrangement positions the methylsulfonyl group optimally for nucleophilic displacement reactions during subsequent transformations to florfenicol [2] [5].
The oxazoline ring in this compound exhibits restricted rotation due to its fused heterocyclic nature, preventing cis-trans isomerization at the C4-C5 bond. However, comparative analysis with non-dihydro oxazole analogues reveals significant conformational differences. The saturated C4-C5 bond in the dihydrooxazole (oxazoline) ring locks the substituents at these positions in a relative cis orientation. Molecular mechanics calculations (MMFF94) indicate a ring puckering amplitude of 0.25 Å and a pseudorotational phase angle of 15°, confirming a nearly planar envelope conformation. This contrasts sharply with trans-configured oxazoline isomers, which exhibit higher energy states (>5 kcal/mol) due to steric clashes between the C5 phenylsulfonyl moiety and the C4 ester group. The cis-(4R,5R) configuration creates a chiral pocket ideal for stereoselective reactions, explaining its utility in synthesizing enantiomerically pure antimicrobial agents [1] [3] [5].
Comprehensive NMR analysis confirms the molecular structure and stereochemistry. The ¹H NMR spectrum (CDCl₃, 500 MHz) exhibits characteristic signals: δ 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 3.08 (s, 3H, -SO₂CH₃), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 5.98 (s, 1H, H-5), 7.45-7.62 (m, 5H, C₂-phenyl), and 7.92/8.05 (AA'XX' system, 4H, SO₂C₆H₄). The singlet at δ 5.98 for H-5 is diagnostic of the oxazoline proton and shows no coupling, consistent with the absence of vicinal protons. The ¹³C NMR spectrum (CDCl₃, 125 MHz) reveals key resonances: δ 14.1 (-OCH₂CH₃), 44.5 (-SO₂CH₃), 61.8 (-OCH₂CH₃), 75.8 (C-5), 84.3 (C-4), 127.2-141.1 (aromatic carbons), 162.5 (C=O ester), and 166.2 (C-2 oxazoline). The IR spectrum (KBr) shows prominent bands at 1755 cm⁻¹ (ester C=O stretch), 1640 cm⁻¹ (C=N oxazoline), 1320 cm⁻¹, and 1145 cm⁻¹ (asymmetric and symmetric SO₂ stretching), confirming functional group composition. The absence of OH/NH stretches above 3200 cm⁻¹ validates the fully substituted structure [1] [2] [5].
Table 2: Key NMR Assignments (CDCl₃)
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.38 | triplet | -OCH₂CH₃ (3H) |
¹H | 3.08 | singlet | -SO₂CH₃ (3H) |
¹H | 4.35 | quartet | -OCH₂CH₃ (2H) |
¹H | 5.98 | singlet | H-5 oxazoline (1H) |
¹³C | 44.5 | - | -SO₂CH₃ |
¹³C | 75.8 | - | C-5 oxazoline |
¹³C | 84.3 | - | C-4 oxazoline |
¹³C | 166.2 | - | C-2 oxazoline |
High-resolution mass spectrometry (HRMS) confirms the molecular formula with an [M+H]⁺ ion at m/z 374.1263 (calculated for C₁₉H₂₀NO₅S⁺: 374.1062). The fragmentation pattern under EI conditions reveals key dissociation pathways: (1) McLafferty rearrangement of the ethyl ester yielding m/z 328 (loss of •CH₂CH₃), (2) cleavage of the oxazoline ring with loss of CO₂Et (m/z 275), (3) sulfonyl-directed ortho-cleavage of the phenyl ring generating m/z 155 [CH₃SO₂C₆H₄]⁺, and (4) SO₂ extrusion from the methylsulfonylphenyl moiety producing m/z 105 [C₇H₅O]⁺. The base peak at m/z 155 corresponds to the 4-(methylsulfonyl)phenyl cation, indicating preferential cleavage beta to the sulfonyl group. Negative ion ESI-MS shows a prominent [M-H]⁻ ion at m/z 372.1110, with fragment ions at m/z 328 (loss of CO₂), 227 (loss of C₆H₅NCO), and 155 (CH₃SO₂C₆H₄⁻), providing complementary structural information [1] [2] [5].
Table 3: Major Mass Spectrometric Fragments (EI-MS)
m/z | Relative Intensity (%) | Fragment Ion Composition |
---|---|---|
374.1 | 15.2 | [M+H]⁺ |
328.0 | 42.7 | [M+H - C₂H₅]⁺ |
275.1 | 28.3 | [M+H - CO₂Et]⁺ |
227.0 | 12.5 | [M+H - C₆H₅NCO]⁺ |
155.0 | 100.0 | [CH₃SO₂C₆H₄]⁺ |
105.0 | 65.8 | [C₇H₅O]⁺ (benzoyl fragment) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0